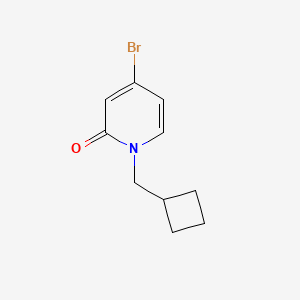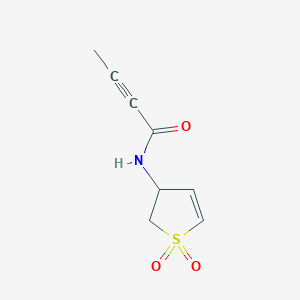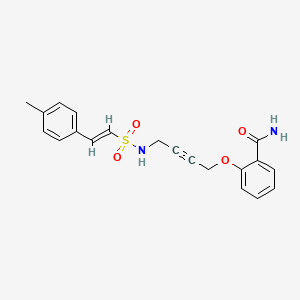
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, also known as 4-Bromo-1-cyclobutylmethyl-2-pyridinone, is a heterocyclic organic compound with a molecular formula of C9H9BrNO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is of particular interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. In addition, this compound has been studied for its potential use as a pharmaceutical agent, as well as a chemical intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one serves as an intermediate in the synthesis of biologically active compounds. For instance, (Wang et al., 2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance in developing novel pharmaceuticals.
Quantum Mechanical Investigations : The compound is also a subject of quantum mechanical studies to understand its properties and potential applications. For example, (Ahmad et al., 2017) conducted Density Functional Theory (DFT) studies on pyridine derivatives, including those related to this compound, to explore their reactivity indices and potential as chiral dopants in liquid crystals.
Development of Coordination Polymers : This compound is used in the synthesis of coordination polymers, which have applications in areas like luminescent probes. (Zhao et al., 2004) synthesized heterometallic coordination polymers with 1D channels using a derivative of pyridine-2,6-dicarboxylic acid, demonstrating their use as selective luminescent probes.
Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. For instance, (Bogdanowicz et al., 2013) evaluated cyanopyridine derivatives for their effectiveness against various bacteria.
Photoinduced Reactions : The compound's derivatives are studied for their photochemical properties. Research by (Vetokhina et al., 2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to this compound, revealed insights into their photoinduced tautomerization.
Environmental Applications : The compound has potential in environmental applications. For instance, (Sahiner & Yasar, 2013) synthesized poly(4-vinyl pyridine) particles modified with different functional groups, including derivatives of this compound, for applications like antimicrobial effects and reagent absorption.
Propriétés
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMSQDTJHPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)


![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)
![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)
![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)
